Cas no 1177271-53-2 (7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one)
7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one Chemical and Physical Properties
Names and Identifiers
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- 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one
- FCH924438
- furo[4,3,2-de][1]benzopyran-4(3H)-one, 7-hydroxy-
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- Inchi: 1S/C10H6O4/c11-6-2-7-10-5(4-13-7)1-9(12)14-8(10)3-6/h2-4,11H,1H2
- InChI Key: YGLXNDOUGBEARL-UHFFFAOYSA-N
- SMILES: O1C=C2CC(=O)OC3=CC(=CC1=C23)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 265
- Topological Polar Surface Area: 59.7
7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662011-1g |
7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one |
1177271-53-2 | 98% | 1g |
¥14904.00 | 2024-08-09 |
7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one
Exploring the Potential of 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one (CAS No. 1177271-53-2): A Comprehensive Overview
In the realm of organic chemistry and pharmaceutical research, 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one (CAS No. 1177271-53-2) has emerged as a compound of significant interest. This unique furochromenone derivative, characterized by its intricate molecular structure, has garnered attention for its potential applications in various scientific and industrial fields. Researchers are increasingly exploring its properties, synthesis methods, and biological activities, making it a focal point in contemporary studies.
The compound's name, 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one, reflects its structural complexity. The furo[4,3,2-de]chromen core is a fused heterocyclic system combining furan and chromene moieties, while the hydroxy group at the 7-position and the ketone functionality at the 4-position contribute to its reactivity and potential interactions. Such structural features are often associated with bioactive molecules, sparking curiosity about its possible roles in drug discovery and natural product synthesis.
Recent trends in scientific literature highlight a growing interest in furochromenones due to their diverse biological activities. Compounds like 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one are being investigated for their potential antioxidant, anti-inflammatory, and neuroprotective properties. These attributes align with current health and wellness trends, where consumers and researchers alike are seeking natural or synthetic compounds that can support cellular health and combat oxidative stress.
The synthesis of 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one (CAS No. 1177271-53-2) presents intriguing challenges for organic chemists. Modern synthetic approaches often employ green chemistry principles, reflecting the broader scientific community's emphasis on sustainable methodologies. Researchers are exploring catalytic systems and solvent-free conditions to optimize the production of this compound, addressing concerns about environmental impact while maintaining high yields and purity.
Analytical characterization of 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide crucial insights into the compound's molecular structure and purity, essential for both research and potential commercial applications. The growing accessibility of these analytical tools has facilitated more comprehensive studies of complex molecules like this furochromenone derivative.
In the context of current scientific discourse, questions frequently arise about the structure-activity relationships of compounds like 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one. Researchers are particularly interested in how modifications to its core structure might enhance or alter its biological properties. This line of inquiry reflects broader interests in molecular design and medicinal chemistry, where small structural changes can lead to significant functional differences.
The potential applications of 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one extend beyond pharmaceutical research. Materials scientists are examining its photophysical properties, considering possible uses in organic electronics or sensor technologies. The compound's conjugated system and functional groups make it an interesting candidate for developing novel materials with specific light-absorption or emission characteristics.
As research into 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one (CAS No. 1177271-53-2) continues, safety and stability studies remain paramount. While not classified as hazardous, thorough evaluation of its physicochemical properties ensures proper handling and storage. These considerations are especially important as the compound moves from laboratory-scale research to potential larger-scale applications.
The scientific community's interest in furochromenone derivatives like 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one shows no signs of waning. With ongoing advances in synthetic methodology, analytical techniques, and biological screening, our understanding of this compound's potential continues to expand. Future research directions may explore its interactions with biological targets, structure optimization for specific applications, or development of derivatives with enhanced properties.
For researchers and industry professionals seeking information about 7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one, reliable sources of high-purity material and detailed characterization data are essential. The compound's CAS registry number (1177271-53-2) serves as a unique identifier, facilitating accurate literature searches and procurement processes. As with any specialized chemical, collaboration between synthetic chemists, analytical experts, and application specialists will be key to unlocking its full potential.
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